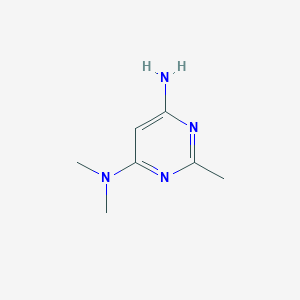

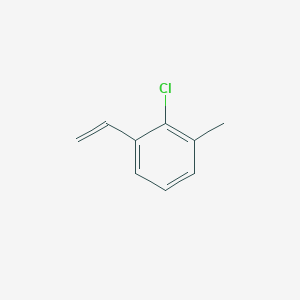

![molecular formula C7H7N3S B3111488 Thieno[3,4-c]pyridine-1,3-diamine CAS No. 1824592-95-1](/img/structure/B3111488.png)

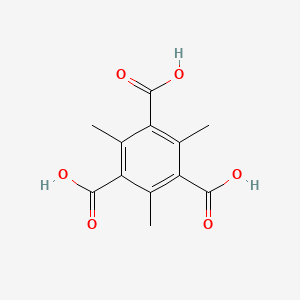

Thieno[3,4-c]pyridine-1,3-diamine

Vue d'ensemble

Description

Thieno[3,4-c]pyridine-1,3-diamine is a chemical compound that is part of the thienopyrimidine class . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .

Synthesis Analysis

The synthesis of thieno[3,4-c]pyridine derivatives involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis

The molecular structure of this compound is similar to that of purine, making it an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid results in thieno[3,2-d]pyrimidin-4-ones . Additionally, the reaction of these compounds with TMD in xylene produces β-keto amides .Applications De Recherche Scientifique

Chemistry and Biological Activities of Thienopyridines Thienopyridines, particularly isomeric thienopyridine structures, are significant due to their substantial biological activities. This chapter delves into the synthesis, reactivity, and biological activities of thienopyridines, highlighting their high pharmacological potential and the continued exploration of new synthetic methods, thus expanding the scope of nitrogen heterocycles in chemistry (Litvinov et al., 2007).

Poly(pyridine−imide) with Pendent Pyrene Group A new diamine containing a pyridine group and a pyrene substituent was synthesized and utilized to prepare poly(pyridine−imide), which demonstrated high solubility, good thermal stability, and unique optical and electrochemical properties. This material, capable of forming a flexible and tough film, exhibits strong orange fluorescence when protonated, highlighting its potential in various applications (Liaw et al., 2007).

Applications in Synthesis and Dyes Research explores the synthesis of thieno[2,3-b]pyridine derivatives and their utilization as dyes, demonstrating their practical applications in fields such as textile dyeing. These studies provide insights into the spectral characteristics and fastness properties of these derivatives when applied to polyester fibers (Ho, 2005).

Synthesis of Azo Pyrazolo[1,5-a]pyrimidine-Thieno[2,3-b]pyridine Derivatives This work details the synthesis of novel azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes, shedding light on the versatility of thieno[3,4-c]pyridine-1,3-diamine in contributing to the diversity of compounds and their practical applications in industry (Ho, 2005).

Mécanisme D'action

Target of Action

Thieno[3,4-c]pyridine-1,3-diamine is a structural analog of purines . It has been found to have significant inhibitory activity against various protein kinases , which play key roles in several signal transduction pathways, leading to cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase pathway . By inhibiting protein kinases, the compound disrupts the signal transduction pathways that regulate cell proliferation and differentiation . This can lead to a variety of downstream effects, including the suppression of cell growth and the induction of cell death .

Pharmacokinetics

The compound’s structural similarity to purines suggests that it may have similar adme properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinases and the disruption of cell signaling pathways . This can lead to a decrease in cell proliferation and an increase in cell death, which may contribute to the compound’s potential anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the reaction medium . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring , which may influence the compound’s stability and efficacy.

Propriétés

IUPAC Name |

thieno[3,4-c]pyridine-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMFUNFKNXSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(SC(=C21)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

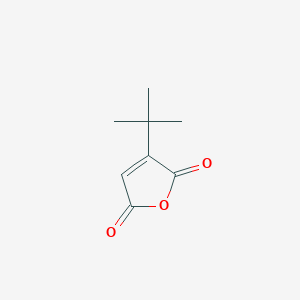

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)

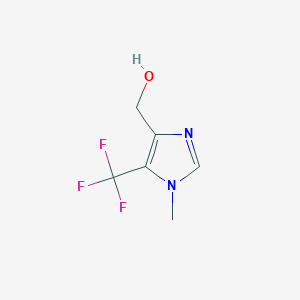

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)

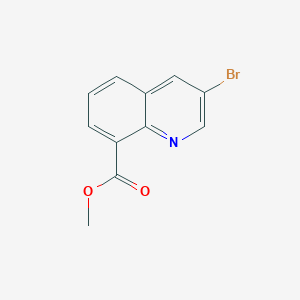

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)